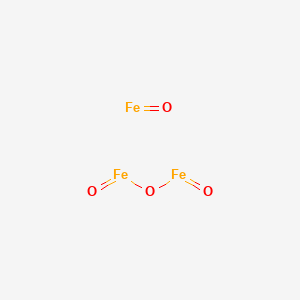
Iron Oxide Black
Übersicht
Beschreibung
Iron oxide black, also known as iron (II,III) oxide or magnetite, is a chemical compound with the formula Fe₃O₄. It is one of the several iron oxides and is a naturally occurring mineral. This compound is known for its magnetic properties and is widely used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron oxide black can be synthesized through various methods, including the co-precipitation method, thermal decomposition, and hydrothermal synthesis. One common method involves the co-precipitation of ferric and ferrous ions in an alkaline medium. The reaction conditions, such as the molar ratio of Fe³⁺ to Fe²⁺, pH value, reaction time, and temperature, significantly affect the properties of the resulting this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of ferrous chloride or ferrous sulfate. The process involves dehydrating ferrous chloride tetrahydrate at elevated temperatures to generate ferrous chloride monohydrate, which then reacts with oxygen to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Iron oxide black undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. For example, it can be oxidized to form iron (III) oxide (Fe₂O₃) or reduced to form iron (II) oxide (FeO) .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, hydrogen, and acids such as sulfuric acid. The conditions for these reactions typically involve elevated temperatures and controlled atmospheres .
Major Products Formed: The major products formed from reactions involving this compound include iron (III) oxide, iron (II) oxide, and various iron salts, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Iron oxide black has a wide range of scientific research applications. In chemistry, it is used as a catalyst and in the synthesis of other compounds. In biology and medicine, iron oxide nanoparticles are used for drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment for cancer . In industry, it is used in pigments, coatings, and as a magnetic material in various electronic devices .
Wirkmechanismus
The mechanism of action of iron oxide black, particularly in its nanoparticle form, involves its magnetic properties. These nanoparticles can be easily magnetized and respond to external magnetic fields, making them useful in targeted drug delivery and MRI. The molecular targets and pathways involved include interactions with cellular membranes and the generation of reactive oxygen species, which can induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Iron oxide black (Fe₃O₄) is unique among iron oxides due to its mixed oxidation state, containing both Fe²⁺ and Fe³⁺ ions. This gives it distinct magnetic properties compared to other iron oxides such as iron (II) oxide (FeO) and iron (III) oxide (Fe₂O₃). Iron (II) oxide is less stable and less commonly found, while iron (III) oxide is more stable and widely used in pigments and coatings .
Similar Compounds:- Iron (II) oxide (FeO)
- Iron (III) oxide (Fe₂O₃)
- Wüstite (Fe₀.₉₅O)
- Hematite (α-Fe₂O₃)
- Maghemite (γ-Fe₂O₃)
This compound stands out due to its unique combination of properties, making it highly versatile and valuable in various applications .
Eigenschaften
IUPAC Name |
oxoiron;oxo(oxoferriooxy)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJSHCCFOBDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe].O=[Fe]O[Fe]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | C.I. Pigment Black 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1317-61-9 | |
| Record name | C.I. Pigment Black 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Black 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron oxide black | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)






